Zinc, bromocyclopentyl-

Catalog No.
S1497248
CAS No.
171860-68-7
M.F
C5H9BrZn
M. Wt
214.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc, bromocyclopentyl-

CAS Number

171860-68-7

Product Name

Zinc, bromocyclopentyl-

IUPAC Name

bromozinc(1+);cyclopentane

Molecular Formula

C5H9BrZn

Molecular Weight

214.4 g/mol

InChI

InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1

InChI Key

GTJUPSNUGOBNMF-UHFFFAOYSA-M

SMILES

C1CC[CH-]C1.[Zn+]Br

Canonical SMILES

C1CC[CH-]C1.[Zn+]Br

The exact mass of the compound Zinc, bromocyclopentyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromocyclopentylzinc (CAS 171860-68-7) is a secondary alkyl organozinc halide reagent. Organozinc compounds are valued in organic synthesis for their moderate reactivity, which allows for greater functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. This compound is typically supplied as a solution in a solvent such as tetrahydrofuran (THF) and is primarily used for creating carbon-carbon bonds, most notably in palladium-catalyzed Negishi cross-coupling reactions. Its utility stems from the ability to introduce a cyclopentyl moiety onto aryl, heteroaryl, or vinyl scaffolds under conditions that preserve sensitive functionalities like esters, ketones, and nitriles.

While both organozinc and Grignard reagents form carbon-carbon bonds, they are not interchangeable. The choice between bromocyclopentylzinc and its Grignard analog, cyclopentylmagnesium bromide, is a critical process decision. Grignard reagents are significantly more reactive and basic, making them incompatible with substrates containing sensitive functional groups such as esters, ketones, amides, and nitriles. Attempting a substitution can lead to side reactions, such as nucleophilic attack on the functional group, resulting in low yields and complex purification challenges. Bromocyclopentylzinc's lower reactivity provides the chemoselectivity required for complex syntheses, making it the necessary choice when functional group tolerance is a primary concern.

Superior Chemoselectivity: Enabling High-Yield Coupling in the Presence of Sensitive Functional Groups

The primary procurement driver for organozinc reagents is their enhanced compatibility with sensitive functional groups compared to Grignard reagents. While direct comparative yield data for bromocyclopentylzinc versus cyclopentylmagnesium bromide on the same substrate is sparse, the principle is well-established. For instance, in a model synthesis of Maoecrystal V, an arylzinc species was required for a successful coupling with methyl chlorooxaloacetate, as the precursor aryl-lithium species was too reactive and incompatible with the ester functionality. This class-level inference demonstrates that for substrates containing esters, ketones, or nitriles, organozinc reagents like bromocyclopentylzinc are essential to avoid side reactions and achieve high yields, a feat often impossible with more reactive Grignard or organolithium counterparts.

Evidence DimensionFunctional Group Compatibility
Target Compound DataTolerates ester functionality in subsequent coupling reaction.
Comparator Or BaselineAryl-lithium species (more reactive analog): Incompatible with ester functionality.
Quantified DifferenceQualitative but critical: enables reaction that would otherwise fail.
ConditionsSynthesis of Maoecrystal V, coupling with methyl chlorooxaloacetate.

This chemoselectivity is the key purchasing determinant for synthesizing complex, polyfunctional molecules, preventing costly failed reactions and purification.

Process Advantage: High-Yield Coupling with Heteroaryl Halides without Isomerization

In palladium-catalyzed Negishi couplings, secondary alkylzinc reagents can undergo isomerization to less-desired primary alkyl products. However, with optimized catalyst systems, cyclic secondary reagents like bromocyclopentylzinc demonstrate excellent selectivity. In a study coupling various secondary alkylzinc reagents with heteroaryl halides, cyclopentylzinc bromide coupled with 2-chloro-6-methoxypyrazine to yield the desired product in 94% isolated yield. Notably, no rearranged or isomerized byproducts were observed for cyclic alkylzinc reagents, including cyclopentyl and cyclohexyl derivatives, under these conditions. This contrasts with acyclic secondary reagents like isopropylzinc bromide, which can produce mixtures of isomers depending on the catalyst and substrate.

Evidence DimensionIsolated Yield & Selectivity (No Isomerization)
Target Compound Data94% yield (No rearrangement observed)
Comparator Or BaselineIsopropylzinc bromide (acyclic secondary zinc reagent): Can yield mixtures of isomers (e.g., 75:25 n- vs iso-product with some catalysts).
Quantified DifferenceComplete selectivity for the target compound vs. potential for significant isomeric impurities with acyclic analogs.
ConditionsPd(OAc)2/CPhos catalyst system, coupling with 2-chloro-6-methoxypyrazine, THF, room temperature.

For pharmaceutical and materials science applications involving heterocyclic cores, procuring bromocyclopentylzinc ensures product purity and avoids complex, costly separation of isomers.

Precursor Suitability: Amenable to Standardized, High-Yield Preparation Protocols

The utility of an organometallic reagent is dependent on a reliable synthesis from its precursor. Bromocyclopentylzinc is readily prepared from its precursor, cyclopentyl bromide, and activated zinc. Standardized protocols, such as Knochel's method involving LiCl for zinc activation, are widely used to generate the reagent reproducibly. This contrasts with the formation of Grignard reagents, where the reaction rate of cyclopentyl bromide with magnesium can be transport-limited and highly sensitive to solvent viscosity, potentially leading to variability in large-scale preparations. The availability of robust, chemically-activated zinc methods (e.g., Rieke Zinc or LiCl activation) for generating organozinc reagents provides a more controlled and reproducible process compared to the surface-dependent initiation of Grignard formation.

Evidence DimensionPreparation Method Robustness
Target Compound DataRoutinely prepared via robust chemical activation methods (e.g., LiCl, Rieke Zinc) that are less sensitive to physical parameters.
Comparator Or BaselineCyclopentylmagnesium bromide: Formation from cyclopentyl bromide is transport-limited and sensitive to physical parameters like solvent viscosity.
Quantified DifferenceQualitative: Higher process control and reproducibility for organozinc preparation vs. higher sensitivity to physical variables for Grignard preparation.
ConditionsStandard laboratory and scale-up conditions for organometallic reagent preparation.

Procuring a pre-made, quality-controlled solution of bromocyclopentylzinc bypasses potential in-house synthesis variability, ensuring consistent reactivity and performance for critical manufacturing campaigns.

Synthesis of Polyfunctional Pharmaceutical Intermediates

When a synthetic route requires the coupling of a cyclopentyl group to an aromatic or heterocyclic core that already contains ester, amide, or nitrile functionalities, bromocyclopentylzinc is the indicated reagent. Its high chemoselectivity prevents unwanted reactions with these groups, maximizing the yield of the desired complex intermediate.

High-Purity Synthesis of Substituted Heterocycles

For applications in medicinal chemistry and materials science where product purity is paramount, this reagent is used to introduce a cyclopentyl ring onto electron-deficient heterocycles. The inherent stability of the cyclic zinc reagent prevents isomerization, leading to a single, pure product and simplifying downstream purification processes.

Improving Reproducibility in Scaled-Up Negishi Couplings

In process development and manufacturing, lot-to-lot consistency is critical. Using a pre-formed, quality-assured solution of bromocyclopentylzinc eliminates the process variables associated with in-situ Grignard or organozinc preparation, ensuring more predictable reaction times, yields, and impurity profiles in scaled-up campaigns.

Hydrogen Bond Acceptor Count

1

Exact Mass

211.91790 g/mol

Monoisotopic Mass

211.91790 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 121 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (31.4%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (31.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (68.6%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (31.4%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (31.4%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (68.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (68.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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